

9-Dehydroxyeurotinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-Dehydroxyeurotinone**

Cat. No.: **B593466**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Dehydroxyeurotinone**, an anthraquinone derivative with cytotoxic properties. This document consolidates available data on its chemical identity, biological activity, and proposed mechanisms of action, offering a valuable resource for researchers in oncology and natural product chemistry.

Chemical Identity and Properties

9-Dehydroxyeurotinone is a secondary metabolite produced by the endophytic fungus *Eurotium rubrum*. Its chemical identity is established by its unique CAS number and can be referred to by various synonyms.

Identifier	Value
CAS Number	1360606-85-4[1]
Synonyms	9-Dehydroxyeurotinone
Related Compounds	2-O-methyl-9-dehydroxyeurotinone
Molecular Formula	C ₁₅ H ₁₂ O ₅
Molecular Weight	272.25 g/mol
Chemical Class	Anthraquinone

Biological Activity

The primary reported biological activity of **9-Dehydroxyeurotinone** is its cytotoxicity against human pancreatic cancer cells.

Cell Line	Activity	IC ₅₀	Reference
SW1990 (human pancreatic carcinoma)	Cytotoxicity	25 µg/mL	[Helvetica Chimica Acta, 2012, 95(1), 163-168]

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section provides generalized methods for the isolation, purification, and cytotoxicity assessment of **9-Dehydroxyeurotinone** based on standard practices for fungal secondary metabolites and anthraquinones.

Isolation and Purification of 9-Dehydroxyeurotinone from *Eurotium rubrum*

This protocol outlines a general procedure for the extraction and isolation of anthraquinone derivatives from fungal cultures.

1. Fungal Fermentation:

- *Eurotium rubrum* is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) under static conditions at room temperature for a period of 2-4 weeks.

2. Extraction:

- The fungal biomass and culture medium are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol.
- The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica gel.
- A gradient elution is performed using a solvent system such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of anthraquinone-like compounds (often visualized by color or under UV light).
- Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure **9-Dehydroxyeurotinone**.

4. Structure Elucidation:

- The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (^1H , ^{13}C , and 2D NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **9-Dehydroxyeurotinone** on SW1990 pancreatic cancer cells.

1. Cell Culture:

- SW1990 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.

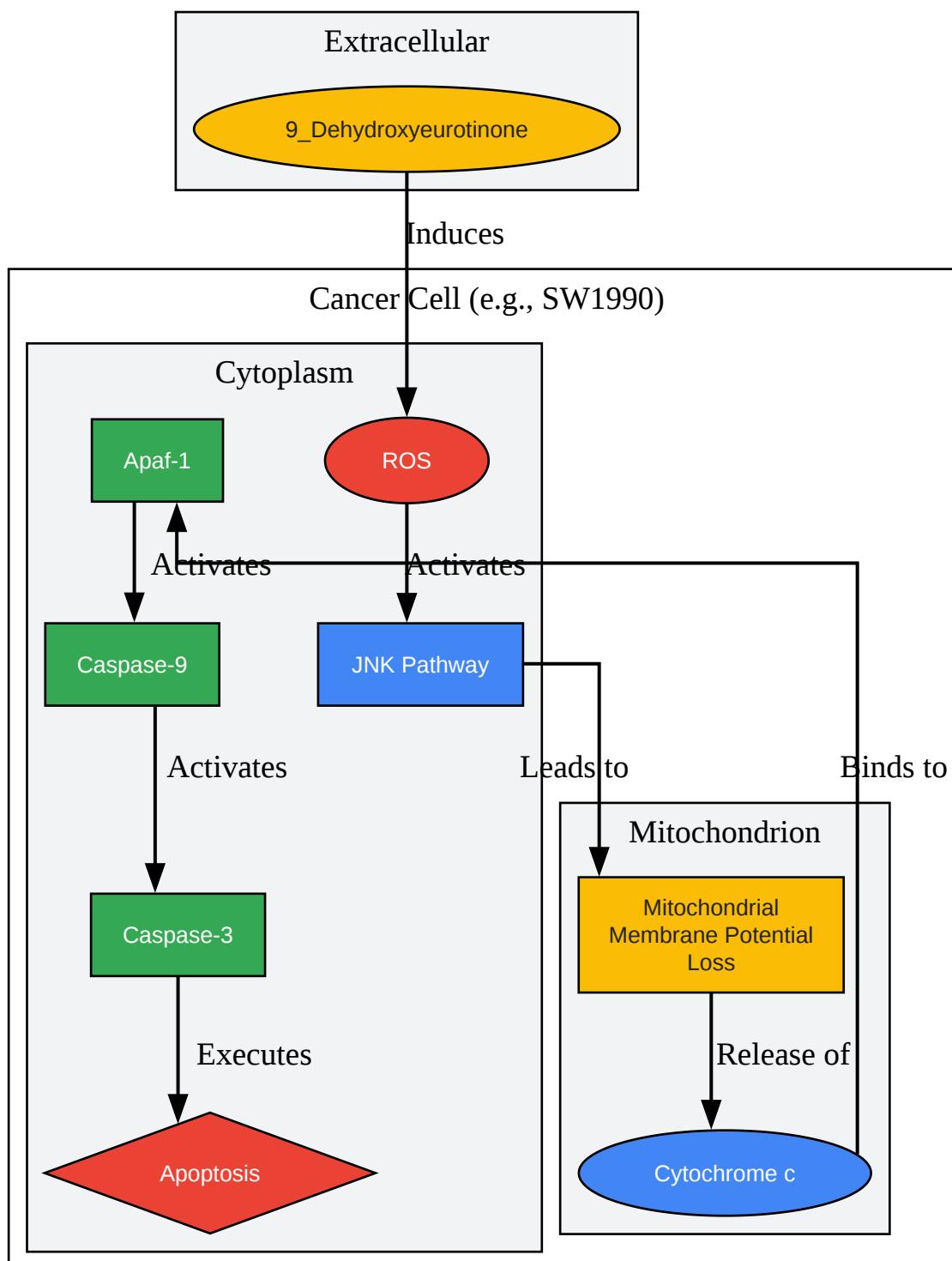
3. Compound Treatment:

- A stock solution of **9-Dehydroxyeurotinone** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.
- The cells are treated with these different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.

4. MTT Addition and Incubation:

- After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.
- The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

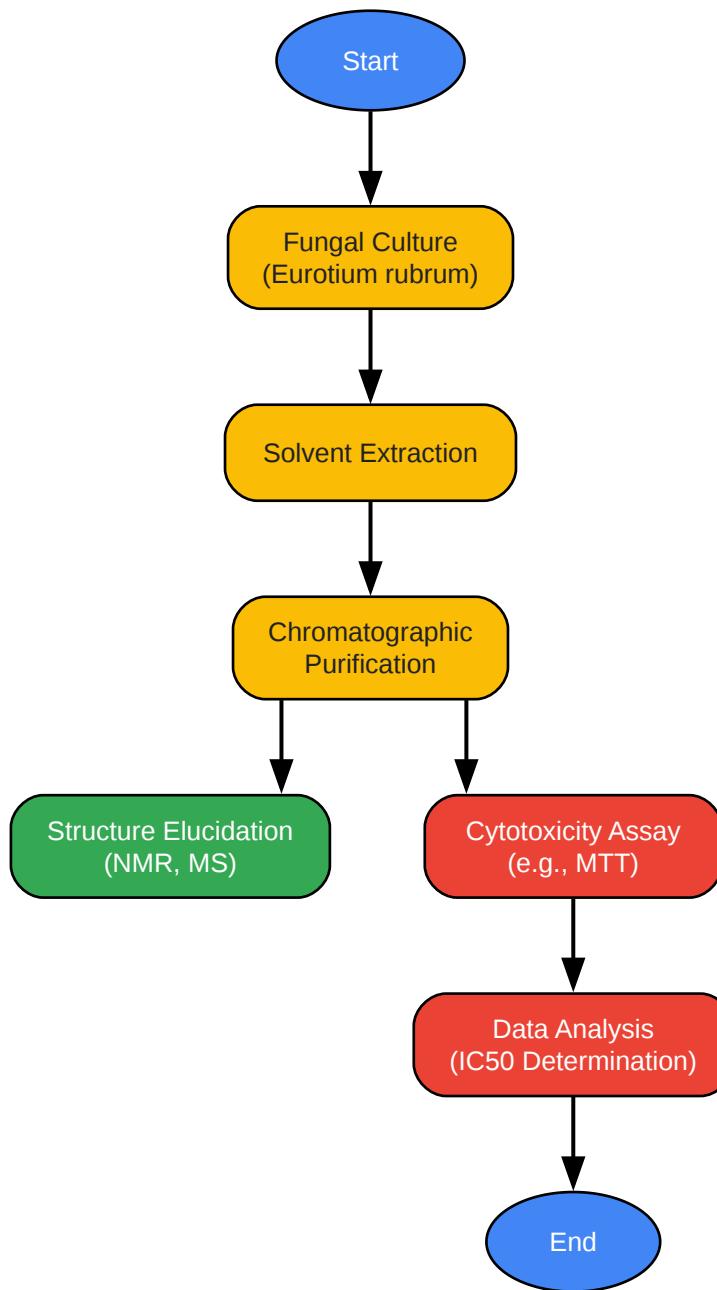
5. Formazan Solubilization and Absorbance Measurement:


- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity


The precise signaling pathway through which **9-Dehydroxyeurotinone** exerts its cytotoxic effects has not been elucidated. However, based on the known mechanisms of other cytotoxic anthraquinone derivatives, a plausible hypothetical pathway involves the induction of oxidative stress, leading to apoptosis.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for **9-Dehydroxyeurotinone**-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and biological evaluation of **9-Dehydroxyeurotinone**.

[Click to download full resolution via product page](#)

Caption: General workflow for **9-Dehydroxyeurotinone** research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [9-Dehydroxyeurotinone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593466#9-dehydroxyeurotinone-cas-number-and-synonyms\]](https://www.benchchem.com/product/b593466#9-dehydroxyeurotinone-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com